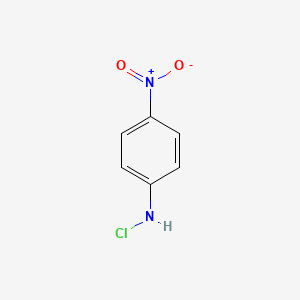![molecular formula C10H13FO4S B8441146 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate CAS No. 221194-64-5](/img/structure/B8441146.png)
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate is an organic compound with the molecular formula C10H13FO4S. This compound is characterized by the presence of a fluorophenyl group attached to a methoxyethyl chain, which is further connected to a methanesulfonate group. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate typically involves the reaction of 2-(4-fluorophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
2-(4-fluorophenyl)ethanol+methanesulfonyl chloride→2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and reduction: The fluorophenyl group can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2-(4-fluorophenyl)ethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols or alkanes.
科学的研究の応用
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the electrophilic carbon atom. This property makes it a valuable reagent in organic synthesis.
類似化合物との比較
Similar Compounds
2-(4-fluorophenyl)ethanol: This compound is a precursor in the synthesis of 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate and shares similar structural features.
4-fluorophenyl methanesulfonate: This compound has a similar functional group but lacks the methoxyethyl chain.
2-(4-fluorophenyl)ethylamine: This compound has an amine group instead of a methoxyethyl chain, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a fluorophenyl group and a methoxyethyl chain, which imparts specific reactivity and makes it suitable for a variety of synthetic applications. Its ability to undergo nucleophilic substitution reactions with high efficiency sets it apart from other similar compounds.
特性
CAS番号 |
221194-64-5 |
|---|---|
分子式 |
C10H13FO4S |
分子量 |
248.27 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C10H13FO4S/c1-16(12,13)15-7-6-14-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 |
InChIキー |
JZFYIMYFLGZLLG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCOCC1=CC=C(C=C1)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[1-hydroxy-1-(1,3-thiazol-2-yl)ethyl]-2-methylcyclohexanecarboxylate](/img/structure/B8441091.png)









